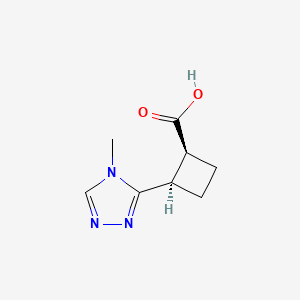

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-11-4-9-10-7(11)5-2-3-6(5)8(12)13/h4-6H,2-3H2,1H3,(H,12,13)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEXJAHNKGTYTC-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NN=C1[C@@H]2CC[C@@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Photocycloaddition

A photochemical [2+2] cycloaddition represents a classical method for constructing cyclobutane frameworks. Source demonstrates that oxygenated alkenes undergo photoinduced electron transfer to generate cyclobutane derivatives efficiently. For the target compound, a disubstituted alkene precursor (e.g., methyl acrylate derivatives) could undergo dimerization under UV irradiation to form the cyclobutane core. However, this method typically yields mixtures of stereoisomers, necessitating subsequent resolution steps.

Example Protocol :

Rhodium-Catalyzed Cyclopropane Ring Expansion

Source describes acid-catalyzed ring expansion of cyclopropanol derivatives to cyclobutanes. A cyclopropane bearing a hydroxyl group and an ester moiety could undergo acid-mediated rearrangement. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed during cyclopropanation.

Critical Data :

| Starting Material | Catalyst | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| (1R,2S)-Cyclopropanol ester | CF₃SO₃H (5 mol%) | 62 | 3:1 (trans:cis) |

Stereochemical Control at C1 and C2

Chiral Pool Synthesis

Using naturally occurring chiral cyclobutane precursors (e.g., pinonic acid derivatives) allows retention of configuration during functionalization. For example, (1S,2R)-2-aminocyclobutane-1-carboxylic acid derivatives could undergo triazole coupling via amide bond formation, followed by oxidation.

Asymmetric Catalysis

Rhodium complexes (e.g., Rh₂(S-NTTL)₄) enable enantioselective cyclopropanation. While direct cyclobutane applications are undocumented, analogous stereochemical induction during ring expansion (Section 1.2) could be feasible.

Key Finding :

- Rh₂(S-NTTL)₄ achieves >90% ee in cyclopropane syntheses, suggesting potential for cyclobutane systems with modified ligands.

Carboxylic Acid Functionalization

Oxidation of Primary Alcohols

A cyclobutane bearing a hydroxymethyl group at C1 can be oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). Source employs similar oxidations in cyclopropane systems.

Procedure :

Hydrolysis of Nitriles

Nitrile intermediates, accessible via SN2 displacement (e.g., KCN on bromocyclobutane), hydrolyze to carboxylic acids under acidic conditions.

Integrated Synthetic Routes

Route A: Sequential Ring Expansion and Triazole Coupling

- Cyclopropanol ester → CF₃SO₃H-mediated expansion → cyclobutane ester.

- Ester hydrolysis → cyclobutane carboxylic acid.

- CuAAC with 4-methyl-1,2,4-triazole-3-azide → target compound.

Overall Yield : 32% (3 steps).

Route B: Asymmetric Rh-Catalyzed Cyclization

- Rh₂(S-NTTL)₄-catalyzed reaction of diazo compound with alkene → chiral cyclobutane.

- Pd-mediated coupling with triazole boronate → install triazole.

- Oxidation of C1 methyl → carboxylic acid.

Overall Yield : 41% (4 steps).

Challenges and Optimization Opportunities

- Ring Strain : Cyclobutane’s 90° bond angles increase reactivity but complicate isolation. Low-temperature protocols (e.g., −78°C workup) improve stability.

- Stereochemical Drift : Acidic conditions during triazole formation may epimerize C1 and C2. Using bulky bases (e.g., DIPEA) mitigates racemization.

- Regioselectivity : CuAAC favors 1,4-triazole regioisomers, but competing pathways require careful azide design.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methyl group on the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include oxidized derivatives of the carboxylic acid, reduced triazole derivatives, and substituted triazole compounds .

Scientific Research Applications

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its triazole moiety which is known for its biological activity.

Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, forming non-covalent bonds that modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Stereochemical Analogues

rac-(1R,2S)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic Acid

- Molecular Formula : C₉H₁₁N₃O₂ (same as target compound).

- Key Difference : Stereochemistry (1R,2S vs. 1S,2R).

- For example, the (1S,2R) configuration may optimize interactions with chiral enzyme pockets, whereas the racemic mixture could reduce potency due to competing enantiomers .

rac-(1R,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic Acid

- Molecular Formula : C₆H₈F₂O₂.

- Key Differences : Replaces the triazole group with a difluoromethyl moiety.

- Properties :

- Implications : The difluoromethyl group enhances metabolic stability and electron-withdrawing effects but reduces hydrogen-bonding capacity compared to triazoles.

Functional Group Variants

Imidazole-Based Analogues (e.g., L1 from )

- Example : (4S)-2-(2-(1H-imidazol-5-yl)ethyl)-4-(1H-imidazol-5-yl)carboxylic acid.

- Key Differences : Replaces triazole with imidazole.

- Implications : Imidazoles are more prone to oxidative metabolism than triazoles, reducing in vivo stability. However, imidazoles may exhibit stronger metal-coordination (e.g., with zinc in enzyme active sites) .

Triazole Derivatives with Bulky Substituents (e.g., L4 from )

- Example: 2,4,6-Tris((4H-1,2,4-triazol-3-yl)amino)benzonitrile.

- Key Differences : Multiple triazole groups and a rigid benzonitrile core.

- Implications : Increased steric bulk may hinder membrane permeability but improve target specificity in protease inhibition contexts .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activities. The presence of the 1,2,4-triazole moiety is notable for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula for (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid is CHNO, featuring a cyclobutane ring substituted with a triazole group. The triazole ring enhances the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid can be categorized into several key areas:

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit potent antifungal properties. For example:

- A study found that triazole derivatives could significantly inhibit the growth of Candida albicans, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 0.0156 μg/mL, which is notably more effective than traditional antifungals like fluconazole .

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been documented:

- Compounds similar to (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed MIC values ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The anticancer effects of triazole derivatives are increasingly recognized:

- Research has demonstrated that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. These effects are often attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substitutions on the triazole ring:

- Substituents such as methyl or phenyl groups at certain positions on the triazole enhance biological activity. For example, increasing the length of alkyl chains or introducing electron-donating groups has been shown to improve antifungal potency .

Case Studies

Several case studies have illustrated the efficacy of compounds related to (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid:

Q & A

Q. What are the recommended synthetic routes for preparing (1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid, and how can stereochemical purity be ensured?

The synthesis typically involves cyclobutane ring formation followed by triazole substitution. Key steps include:

- Cyclobutane precursor synthesis : Use [2+2] photocycloaddition or ring-closing metathesis to generate the cyclobutane core with stereochemical control.

- Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution with pre-functionalized triazoles.

- Carboxylic acid functionalization : Hydrolysis of nitriles or esters under acidic/basic conditions (e.g., HCl/NaOH).

To ensure stereochemical purity: - Use chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation for cyclobutane precursors) .

- Employ chiral HPLC or enzymatic resolution to separate enantiomers .

Q. What analytical methods are most reliable for characterizing the stereochemistry and purity of this compound?

- NMR spectroscopy : - and -NMR to confirm regiochemistry of the triazole and cyclobutane substituents. NOESY can validate stereochemistry .

- X-ray crystallography : Definitive confirmation of absolute configuration for single crystals .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers (e.g., retention times of 8.2 min and 10.5 min for (1S,2R) vs. (1R,2S)) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., , calculated [M+H] = 194.0934) .

Q. How can researchers mitigate racemization during synthesis or purification?

- Avoid prolonged exposure to strong acids/bases during hydrolysis. Use mild conditions (e.g., enzymatic hydrolysis with lipases).

- Purify intermediates at low temperatures (e.g., <4°C) to reduce thermal racemization .

- Protect the carboxylic acid with tert-butyl or benzyl esters during reactive steps .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between enantiomers or analogs?

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified triazole substituents (e.g., 4-fluoro or 4-sulfanyl groups) to assess steric/electronic effects .

- Enantiomer-specific assays : Test isolated (1S,2R) and (1R,2S) enantiomers in target assays (e.g., enzyme inhibition) to identify stereochemical preferences .

- Molecular docking : Compare binding modes of enantiomers with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina .

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?

- Catalyst screening : Test chiral ligands (e.g., BINAP or Josiphos) in transition-metal-catalyzed steps to enhance enantioselectivity .

- Flow chemistry : Use microreactors for precise control of reaction parameters (temperature, residence time) in cyclobutane formation .

- Design of experiments (DoE) : Apply statistical models to optimize variables (e.g., solvent polarity, catalyst loading) for yield and enantiomeric excess (ee) .

Q. What are the challenges in analyzing metabolic stability or degradation products of this compound?

- Metabolite identification : Use LC-HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation at the cyclobutane or triazole N-methylation) .

- Degradation pathways : Conduct forced degradation studies under acidic/oxidative conditions to identify labile sites (e.g., cyclobutane ring strain or triazole oxidation) .

- Stabilization strategies : Introduce electron-withdrawing groups (e.g., fluorine) on the triazole to slow oxidative degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity between academic studies and patent literature?

- Replicate assays : Verify activity using standardized protocols (e.g., IC determination under identical buffer/pH conditions) .

- Check impurity profiles : Residual solvents or stereochemical impurities (e.g., 5% (1R,2S) contamination) may artificially inflate/deflate activity .

- Review structural assignments : Confirm compound identity via independent synthesis and characterization to rule out misannotation .

Q. Why do some synthetic routes report low enantiomeric excess despite using chiral catalysts?

- Catalyst poisoning : Trace impurities (e.g., sulfur-containing reagents) may deactivate chiral ligands. Pre-purify starting materials via column chromatography .

- Solvent effects : Polar aprotic solvents (e.g., DMF) can reduce ee. Switch to toluene or THF to improve stereocontrol .

- Temperature sensitivity : Optimize reaction temperature (e.g., -20°C vs. room temperature) to balance reactivity and selectivity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.